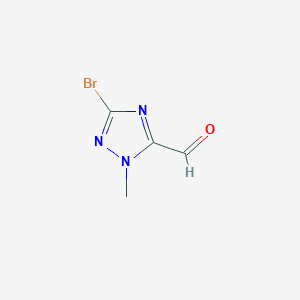

3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde

Descripción general

Descripción

“3-Bromo-1-methyl-1H-1,2,4-triazole” is a halogenated heterocycle . It’s a solid substance with the molecular formula C3H4BrN3 . It’s used as a ligand for transition metals to create coordination complexes . It’s also a useful intermediate used in the preparation of substituted triazoles .

Molecular Structure Analysis

The molecular structure of “3-bromo-1-methyl-1H-1,2,4-triazole” consists of a triazole ring with a bromine atom at the 3rd position and a methyl group at the 1st position . The molecular weight is 161.99 .

Chemical Reactions Analysis

“3-Bromo-1-methyl-1H-1,2,4-triazole” is known to be a useful catalyst for the synthesis of esters . It has the ability to accept and transfer acyl groups in synthetic reactions .

Physical And Chemical Properties Analysis

“3-Bromo-1-methyl-1H-1,2,4-triazole” is a solid substance . It has a density of 1.9±0.1 g/cm3 . Its boiling point is 255.9±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C .

Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde, based on the available information for related compounds:

Coordination Chemistry

3-Bromo-1H-1,2,4-triazole: is known to act as a ligand for transition metals to create coordination complexes . These complexes can have various applications including catalysis, magnetic materials, and as models for studying biological systems.

Synthetic Chemistry

The family of 1,2,4-triazoles has the ability to accept and transfer acyl groups in synthetic reactions. This makes them useful catalysts for the synthesis of esters and other organic compounds .

Antiviral Research

Compounds like Methyl-1H-1,2,4-triazole-3-carboxylate have been utilized as precursors for preparing nucleoside analogues such as Ribavirin , which is an antiviral medication used to treat RSV infection, hepatitis C, and some viral hemorrhagic fevers.

Antiproliferative Agents

Research has shown that 1,2,3-triazoles can exhibit noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells . This suggests potential applications in cancer research and treatment.

Crystallography

The crystal structure analysis of triazole derivatives can provide insights into their chemical properties and reactivity . This information is valuable for designing new compounds with desired characteristics.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Biochemical Pathways

: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link

Propiedades

IUPAC Name |

5-bromo-2-methyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c1-8-3(2-9)6-4(5)7-8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOWXROOEKFUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde | |

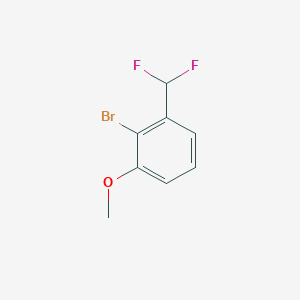

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)